(S)-Argpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-6-9(16)7(2)15-11(14-6)13-5-3-4-8(12)10(17)18/h8,16H,3-5,12H2,1-2H3,(H,17,18)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBQSFZQHFSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCC(C(=O)O)N)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Classification of S Argpyrimidine
Precursors to (S)-Argpyrimidine Formation
The formation of this compound is contingent on the availability of specific precursor molecules within the cellular environment.
Methylglyoxal (B44143) (MG), a reactive dicarbonyl compound, is the primary precursor to this compound. wikipedia.orgnih.gov It is a byproduct of several metabolic pathways, most notably glycolysis. mdpi.comdiabetesjournals.org MG's high reactivity allows it to readily modify biological macromolecules like proteins. nih.gov The reaction of two MG molecules with an arginine residue is required to form argpyrimidine (B65418). arvojournals.org
The guanidino group of arginine residues within protein and peptide chains serves as the second key reactant in the formation of this compound. wikipedia.orgbiorxiv.org MG reacts specifically and rapidly with arginine residues, leading to the formation of several adducts, including this compound. mdpi.comnih.gov This modification can alter the structure and function of the affected proteins. acs.org
While MG is the direct precursor, other sugars can contribute to this compound formation, primarily by first converting to MG. In vitro studies have shown that glyceraldehyde can lead to the formation of argpyrimidine, although this process requires the presence of lysine (B10760008) residues. oup.comnih.gov Other sugars, including threose, ribose, and ascorbic acid, have also been shown to produce argpyrimidine, with ascorbic acid being a more potent precursor than ribose. wikipedia.orgarvojournals.org Glucose and fructose (B13574) can also contribute to argpyrimidine formation, particularly under conditions that promote their oxidation. wikipedia.orgarvojournals.org
| Precursor Molecule | Role in this compound Formation |
| Methylglyoxal (MG) | Primary and direct precursor that reacts with arginine. wikipedia.orgnih.gov |
| Arginine Residues | Provide the guanidino group for the reaction with MG. wikipedia.orgbiorxiv.org |
| Glyceraldehyde | Can form argpyrimidine in the presence of lysine. oup.comnih.gov |
| Other Sugars | Can serve as precursors to MG, thereby indirectly leading to argpyrimidine formation. wikipedia.orgarvojournals.org |
Methylglyoxal-Derived Advanced Glycation End-product (MAGE)
Endogenous Biosynthesis Pathways of Methylglyoxal (Precursor to this compound)
The primary precursor to this compound, methylglyoxal, is endogenously synthesized through several metabolic routes.
The polyol pathway, which converts glucose to fructose, is a source of MG. wikipedia.orgresearchgate.net Under hyperglycemic conditions, increased flux through this pathway can lead to the accumulation of intermediates that can be converted to MG. researchgate.net
The main source of endogenous MG is the non-enzymatic degradation of the triose phosphate (B84403) intermediates of glycolysis, namely glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). mdpi.comdiabetesjournals.orgresearchgate.net These molecules can spontaneously dephosphorylate to form MG. researchgate.netnih.gov This process represents a minor "leak" from the main glycolytic pathway but becomes more significant during periods of high glucose metabolism. diabetesjournals.org
| Biosynthesis Pathway | Description |
| Polyol Pathway | Converts glucose to fructose, with intermediates that can form MG. wikipedia.orgresearchgate.net |
| Degradation of Triose Phosphates | Spontaneous degradation of G3P and DHAP from glycolysis is the major source of MG. mdpi.comdiabetesjournals.orgresearchgate.net |
Formation Pathways and Mechanisms of S Argpyrimidine
Endogenous Biosynthesis Pathways of Methylglyoxal (B44143) (Precursor to (S)-Argpyrimidine)
Acetone (B3395972) Metabolism
The metabolic breakdown of acetone serves as a significant endogenous pathway for the generation of methylglyoxal (MGO), a critical precursor to this compound. tandfonline.comnih.gov Under physiological conditions, particularly those favoring ketosis such as fasting or diabetic ketoacidosis, the body produces increased levels of acetone. tandfonline.comcdc.gov The primary route for acetone metabolism involves its conversion to acetol by the enzyme cytochrome P450 2E1 (CYP2E1). tandfonline.comnih.gov This acetol intermediate is then further metabolized to form methylglyoxal. tandfonline.comnih.gov
Protein Glycation
This compound is classified as an advanced glycation end-product (AGE), a diverse group of compounds formed through a non-enzymatic reaction between reducing sugars or reactive carbonyl species and the amino groups of proteins, lipids, or nucleic acids. wikipedia.orgunl.ptnih.gov The formation of this compound is a result of protein glycation, specifically the modification of arginine residues by methylglyoxal (MGO). wikipedia.orgunl.pt
The process, often referred to as the Maillard reaction in a biological context, is initiated when the highly reactive dicarbonyl MGO attacks the guanidino group of an arginine residue within a protein structure. wikipedia.orghep.com.cnbiorxiv.org This reaction is irreversible and leads to the formation of a stable end-product, altering the protein's structure and function. unl.ptnih.gov This modification is not catalyzed by enzymes and occurs spontaneously within tissues where MGO is present. biorxiv.orgbiorxiv.org The accumulation of such AGEs, including this compound, is recognized as a hallmark of aging and is implicated in various pathologies due to the resulting structural and functional changes in modified proteins. tandfonline.combiorxiv.org
Lipid Peroxidation
Lipid peroxidation, the oxidative degradation of lipids, is another crucial pathway that contributes to the formation of this compound. This process generates a variety of reactive carbonyl species, including methylglyoxal (MGO). wikipedia.orgplos.orgmdpi.com The polyunsaturated fatty acids within lipid membranes are particularly susceptible to attack by reactive oxygen species, leading to a chain reaction that produces lipid hydroperoxides. These unstable intermediates can decompose to form several reactive aldehydes, one of which is MGO. nih.govplos.org
Once formed, this MGO derived from lipid peroxidation can react with arginine residues in nearby proteins, leading to the generation of this compound in a manner identical to that from other MGO sources. plos.org This links the process of oxidative stress directly to protein glycation, with this compound acting as a molecular bridge between these two phenomena. nih.gov
Maillard Reaction in this compound Formation
The Maillard reaction is the central chemical process responsible for the synthesis of this compound. wikipedia.org This non-enzymatic browning reaction occurs between the carbonyl group of a reactive species, in this case methylglyoxal (MGO), and the nucleophilic amino group of an amino acid, specifically arginine. wikipedia.orgwikipedia.org The reaction proceeds through a series of complex intermediates to form the final, stable pyrimidine (B1678525) structure. tandfonline.com
Involvement of Dihydroxy-Imidazolidine Intermediate
The initial step in the reaction between MGO and the guanidino group of arginine under physiological conditions leads to the formation of a dihydroxy-imidazolidine intermediate. tandfonline.comwikipedia.org This intermediate, also an advanced glycation end-product, is a key branch point in the pathway of MGO-derived arginine modifications. wikipedia.orgbiorxiv.org While it is one of the most abundant initial adducts, it can undergo further reactions. tandfonline.com One of the proposed pathways suggests that this imidazolidine (B613845) adduct is a precursor that, through subsequent steps involving another molecule of MGO, eventually leads to the formation of the stable, fluorescent this compound. tandfonline.comwikipedia.org
Role of Reductone Intermediate (3-hydroxypentane-2,4-dione)
The involvement of a reductone intermediate in this compound formation has been a subject of investigation, with some conflicting findings. One in vitro study demonstrated that the synthesis of an this compound derivative from Nα-t-BOC-Arg and MGO proceeded via a reductone intermediate, identified as 3-hydroxypentane-2,4-dione. wikipedia.org This pathway was suggested as a chemical basis for the characteristic fluorescence of proteins modified by MGO. researchgate.net
However, more recent research using peptide model systems to investigate the chemical mechanism has ruled out the involvement of a reductone intermediate. biorxiv.orgnih.gov These studies propose an alternative mechanism that does not require a formal oxidation step, suggesting that the reductone pathway may not be the primary route for this compound formation in a biological context. biorxiv.orgnih.gov
Tetrahydropyrimidine (B8763341) (THP) as a Direct Precursor to this compound
Recent mechanistic studies have provided strong evidence that tetrahydropyrimidine (THP), another MGO-derived AGE, serves as a direct precursor to this compound. biorxiv.orgnih.gov THP is formed when an arginine residue reacts with two molecules of MGO. hep.com.cnmdpi.com
Kinetic experiments using peptide models have shown that as the reaction progresses, the concentration of THP decreases significantly, with a corresponding and dramatic increase in the concentration of this compound. biorxiv.orgbiorxiv.org This inverse relationship provides unambiguous evidence for the conversion of THP to this compound. biorxiv.org This transformation from THP to the more stable, aromatic this compound structure appears to be a key terminal step in this specific branch of the Maillard reaction. tandfonline.combiorxiv.org Although one earlier report suggested that this compound is not formed from THP, the weight of more recent evidence points to a direct precursor-product relationship. biorxiv.orgportlandpress.com
Table 1: Research Findings on this compound Formation Pathways
| Section | Key Process | Precursors | Intermediates/Related Compounds | Research Finding | Citations |
|---|---|---|---|---|---|
| 2.2.3 | Acetone Metabolism | Acetone, Acetoacetate | Acetol, Methylglyoxal (MGO) | Acetone is converted to MGO via cytochrome P450 2E1, especially in ketotic states, providing a source for this compound formation. | tandfonline.comnih.govcdc.govmdpi.com |
| 2.2.4 | Protein Glycation | Arginine, Methylglyoxal (MGO) | Advanced Glycation End-products (AGEs) | This compound is an irreversible AGE formed from the non-enzymatic reaction of MGO with arginine residues on proteins. | wikipedia.orgunl.ptbiorxiv.org |
| 2.2.5 | Lipid Peroxidation | Polyunsaturated fatty acids | Reactive Carbonyl Species, Methylglyoxal (MGO) | Oxidative degradation of lipids produces MGO, which can then react with arginine to form this compound. | nih.govwikipedia.orgplos.orgmdpi.com |
| 2.3.1 | Maillard Reaction | Arginine, Methylglyoxal (MGO) | Dihydroxy-imidazolidine | A dihydroxy-imidazolidine adduct is an early, key intermediate in the reaction pathway leading to this compound. | tandfonline.comwikipedia.orgbiorxiv.org |
| 2.3.2 | Maillard Reaction | Nα-t-BOC-Arg, MGO | 3-hydroxypentane-2,4-dione (reductone) | An in vitro study suggested a reductone intermediate pathway, but more recent studies in peptide models have ruled it out. | wikipedia.orgbiorxiv.orgresearchgate.netnih.gov |
| 2.3.3 | Maillard Reaction | Tetrahydropyrimidine (THP) | - | Recent mechanistic studies confirm that THP is a direct precursor that converts into the more stable this compound. | biorxiv.orgbiorxiv.orgnih.gov |
Factors Influencing this compound Formation
This compound is an advanced glycation end-product (AGE) that forms non-enzymatically from the reaction of methylglyoxal (MGO) with arginine residues in proteins. biorxiv.orgwikipedia.org Its formation is implicated in various diseases and the aging process. wikipedia.orgnih.gov The synthesis of this compound is influenced by a number of chemical and physiological factors.
Glycolytic Flux and Glucose Concentration
The formation of this compound is closely linked to the rate of glycolysis, as its precursor, methylglyoxal (MGO), is a byproduct of this metabolic pathway. frontiersin.org MGO is primarily formed from the non-enzymatic degradation of the glycolytic intermediates glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP). frontiersin.orgresearchgate.net
Consequently, conditions that increase glycolytic flux, such as high glucose concentrations, lead to a corresponding increase in intracellular MGO levels. frontiersin.orgoup.com This elevated MGO concentration, in turn, enhances the rate of this compound formation. oup.comarvojournals.org Studies have demonstrated a clear correlation between increasing D-glucose concentrations and the accumulation of argpyrimidine-modified proteins in yeast cells. oup.com In neuronal cells, a significant increase in intracellular MGO and argpyrimidine-modified proteins was observed with a stimulated glycolytic rate. frontiersin.org This phenomenon is particularly relevant in hyperglycemic conditions, where the increased availability of glucose can lead to a higher production of MGO and subsequently, a greater accumulation of this compound. biorxiv.orgresearchgate.net
Oxidative Stress Conditions
Oxidative stress is another significant factor that promotes the formation of this compound. arvojournals.orgresearchgate.net The interplay between glycation and oxidative stress is complex, with each process capable of potentiating the other. biorxiv.orgmdpi.com The formation of some reactive carbonyl species, which are precursors to AGEs, requires oxidative reactions. mdpi.com
Conversely, the accumulation of AGEs like this compound can itself generate oxidative stress. nih.gov This can occur through direct mechanisms or via interaction with the Receptor for Advanced Glycation End products (RAGE), which triggers cellular redox stress. nih.gov This creates a vicious cycle where oxidative stress accelerates AGE formation, and the resulting AGEs induce further oxidative stress, contributing to cellular damage. researchgate.netnih.gov For instance, in human lens epithelial cells, MGO has been shown to induce cellular damage by increasing both argpyrimidine (B65418) accumulation and oxidative DNA damage. biorxiv.org
Catalytic Role of Nearby Amino Acid Residues (e.g., Tyrosine, Serine)
The chemical microenvironment surrounding an arginine residue can significantly influence its susceptibility to modification and the subsequent formation of this compound. biorxiv.org Research using peptide models has revealed that certain nearby amino acid residues can act as catalysts in the formation process.
Specifically, a nearby tyrosine (Tyr) residue can facilitate the formation of this compound by acting as a general base. biorxiv.org The phenoxide form of the tyrosine side chain is thought to play an active role in the reaction mechanism. biorxiv.org This hypothesis is supported by experiments using tyrosine derivatives with lower phenolic pKa values, which resulted in a greater proportion of this compound formation. biorxiv.org Similarly, serine (Ser) residues in proximity can also contribute to the catalytic process. biorxiv.org
Influence of Phosphorylated Residues (Tyrosine, Serine) on Formation Efficiency
Interestingly, the phosphorylation of nearby amino acid residues, such as tyrosine and serine, can also promote the formation of this compound. biorxiv.org This is somewhat counterintuitive, as the addition of negatively charged phosphate groups has been previously shown to inhibit glycation. biorxiv.org
Despite the introduction of these negative charges, studies have demonstrated that phosphorylated tyrosine (pTyr) and phosphorylated serine (pSer) residues can facilitate this compound formation to levels comparable to their non-phosphorylated counterparts. biorxiv.org This suggests a significant interplay between cellular phosphorylation and glycation events, where phosphorylated residues can aid in the glycation process, including the formation of this compound. biorxiv.org Quantitative proteomics analysis has further supported this by showing a significant enrichment of phosphorylation-related terms for proteins modified by this compound. biorxiv.org
Requirement for Coexistence of Lysine (B10760008) Residues for Glyceraldehyde-mediated Formation
While this compound is primarily known as a methylglyoxal-derived AGE, it can also be formed in glyceraldehyde-related glycation reactions. oup.commdpi.com However, a key distinction in this pathway is the requirement for the presence of lysine residues. oup.comebi.ac.uk
Studies have shown that this compound does not form from the reaction of glyceraldehyde with arginine residues alone. oup.commdpi.com The coexistence of lysine residues is necessary for its formation in this context. oup.comebi.ac.uk This indicates a more complex reaction mechanism for glyceraldehyde-mediated this compound formation compared to the direct reaction with MGO.
Protein Modification by S Argpyrimidine
Specificity of Arginine Residue Modification
The formation of (S)-argpyrimidine on proteins is not random; it exhibits specificity for certain arginine residues within the protein structure. This selectivity is influenced by the local chemical environment and the three-dimensional structure of the protein. biorxiv.orgresearchgate.net
Formation on Specific Arginine Residues (e.g., Arg-188 in Hsp27)
A notable example of this specificity is the modification of heat-shock protein 27 (Hsp27). In Hsp27, methylglyoxal (B44143) selectively modifies Arginine-188 (Arg-188) to form this compound. researchgate.netnih.gov This specific modification is crucial for the anti-apoptotic activity of Hsp27. nih.gov Mutation of Arg-188 has been shown to repress the formation of large Hsp27 oligomers, highlighting the importance of this specific residue in the protein's function and structure. researchgate.netnih.gov However, some studies have raised questions about the specificity of antibodies used to detect argpyrimidine (B65418) on Hsp27, suggesting that further research is needed to definitively confirm the structure of the AGE at this site. portlandpress.comnih.gov
In another example, αA-crystallin, a major protein in the eye lens, is modified by MGO at specific arginine residues. Liquid chromatography-mass spectrometry (LC-MS/MS) analysis has identified that R21, R49, and R103 in αA-crystallin are converted to argpyrimidine. nih.govcapes.gov.br
Consequences of this compound Adduct Formation on Protein Structure and Function
The formation of this compound adducts on proteins can lead to significant alterations in their structure and, consequently, their function.
Alterations in Protein Structure and Stability
The modification of arginine residues to this compound can induce changes in protein conformation. For instance, the modification of αA-crystallin by MGO results in modest changes to its secondary and tertiary structure, as indicated by circular dichroism spectroscopy. nih.govcapes.gov.br This structural alteration is associated with an increase in the protein's surface hydrophobicity. nih.govcapes.gov.brnih.gov The formation of this compound neutralizes the positive charge of the arginine residue, which can lead to changes in electrostatic interactions within the protein and with other molecules. researchgate.net This can result in a less compact and more flexible protein structure. ulisboa.pt Studies on various proteins have shown that MGO-induced modifications can alter their mobility in gel electrophoresis, consistent with changes in the charge and conformation of the protein. researchgate.net
Impact on Protein Functionality (e.g., Chaperone Function of αA-crystallin)
The structural changes induced by this compound formation can have a profound impact on protein function. A well-studied example is the enhancement of the chaperone function of αA-crystallin. nih.govcapes.gov.brnih.gov Modification of αA-crystallin by MGO, leading to the formation of argpyrimidine, increases its ability to prevent the aggregation of other proteins. nih.govcapes.gov.br This enhanced chaperone activity is attributed, at least in part, to the increased surface hydrophobicity of the modified protein. nih.govnih.gov It is estimated that 50-60% of the increased chaperone function is due to the argpyrimidine-modified protein. nih.govcapes.gov.br Similarly, MGO modification also enhances the chaperone function of Hsp27. nih.govcapes.gov.br This suggests that the formation of this compound can be a protective mechanism against cellular stress. nih.govcapes.gov.br
Induction of Protein Cross-linking and Aggregation
While low concentrations of MGO can enhance the function of certain proteins, higher concentrations can lead to protein cross-linking and aggregation. portlandpress.commdpi.com The formation of this compound and other AGEs can contribute to the formation of protein aggregates. mdpi.comfrontiersin.org These aggregates are often resistant to degradation and can accumulate in tissues, a process associated with various age-related diseases. frontiersin.orgnih.gov In the context of the eye lens, the accumulation of modified and cross-linked proteins, including those with argpyrimidine, contributes to the formation of cataracts. arvojournals.org The formation of high-molecular-weight species due to glycation-induced cross-linking has been observed in studies of triosephosphate isomerase. mdpi.com
Resistance to Proteolysis in Glycated Proteins
A significant consequence of the formation of this compound and other AGEs is an increased resistance of the modified proteins to proteolysis. nih.govunl.pt The modification of arginine and lysine (B10760008) residues can make them unrecognizable to proteases like trypsin, which normally cleaves at these sites. unl.pt This resistance to enzymatic degradation contributes to the accumulation of glycated proteins in tissues over time. nih.gov Amyloid fibrils, which are characteristic of several diseases, share this property of being resistant to proteolysis, and the presence of argpyrimidine has been detected in amyloid deposits. nih.gov
Identification of Specific this compound-Modified Proteins
This compound, an advanced glycation end-product (AGE) resulting from the non-enzymatic reaction of methylglyoxal with arginine residues, has been shown to modify a variety of proteins, potentially altering their structure and function. wikipedia.org This modification is implicated in cellular processes and various pathological conditions. unl.ptnih.gov The identification of specific protein targets of argpyrimidine modification is crucial for understanding the molecular mechanisms underlying methylglyoxal-induced cellular stress. Research has pinpointed several key proteins that are susceptible to this modification, including chaperones and enzymes involved in central metabolic pathways.
Heat Shock Protein 27 (Hsp27)
Heat Shock Protein 27 (Hsp27), a member of the small heat shock protein family, is a primary target for modification by methylglyoxal, leading to the formation of this compound. ahajournals.orgthieme-connect.com This modification has been observed in various human tissues and cell lines, suggesting its significance in both physiological and pathological contexts. ahajournals.orgarvojournals.org
Studies on human lens epithelial cells revealed that Hsp27 is a major argpyrimidine-containing protein. arvojournals.org Using 2-D Western analysis with an anti-argpyrimidine antibody, researchers identified Hsp27 as the predominant immunoreactive component. arvojournals.org Further confirmation was obtained through immunoprecipitation of lens proteins with an anti-argpyrimidine antibody, followed by Western blotting with an anti-Hsp27 antibody, which verified that Hsp27 is modified in vivo. arvojournals.org Immunohistochemical analysis of the human lens showed that both argpyrimidine and Hsp27 are most abundant in the epithelial cells and outer cortical layers. arvojournals.org
In the context of cardiovascular disease, increased this compound modification of Hsp27 has been documented in the myocardium of patients with terminal heart failure and diabetes. ahajournals.orgthieme-connect.com The level of modification was significantly higher in diabetic hearts compared to non-diabetic hearts with cardiomyopathy and non-failing hearts. ahajournals.org This suggests a link between the metabolic stress of diabetes and the extent of Hsp27 glycation. thieme-connect.com Research on rat cardiomyoblast cells (H9c2) demonstrated that high glucose conditions lead to an increase in the argpyrimidine modification of Hsp27. ahajournals.org
The functional consequences of Hsp27 modification by argpyrimidine are an active area of investigation. Site-specific chemical synthesis of Hsp27 with argpyrimidine modifications in the N-terminal domain has shown that this modification can enhance the chaperone activity of the protein, particularly against heat-induced amorphous aggregation of client proteins. acs.org Conversely, in non-small cell lung cancer, high levels of argpyrimidine-modified Hsp27 have been associated with an evasion of apoptosis, suggesting a pro-survival role in cancer cells. nih.gov
Table 1: Research Findings on Hsp27 Modification by this compound
| Study Context | Sample/Model System | Key Methods | Major Findings | Reference(s) |
| Ocular Health | Human Lens Epithelial Cells, Human Lens Tissue | 2-D Western Analysis, Immunoprecipitation, Immunohistochemistry, LC-MS/MS | Hsp27 is a major protein modified by argpyrimidine in the lens. Modification occurs in vivo. | arvojournals.org |
| Cardiovascular Disease | Human Myocardium (Failing and Non-Failing), Rat Cardiomyoblasts (H9c2) | Western Blotting, Immunohistology, Real-time PCR | Argpyrimidine modification of Hsp27 is significantly increased in the hearts of diabetic patients with heart failure. High glucose induces modification in vitro. | ahajournals.orgthieme-connect.com |
| Cancer Biology | Human Non-Small Cell Lung Cancer Tissue, Cancer Cell Lines (SW1573, H460) | Immunohistochemistry, Western Blotting | Hsp27 is a major argpyrimidine-modified protein. High levels are linked to reduced apoptosis in cancer cells. | nih.gov |
| Biochemical Function | Chemically Synthesized Hsp27 Variants | Chemical Protein Semisynthesis, Circular Dichroism, Chaperone Activity Assays | Site-specific argpyrimidine modification in the N-terminal domain enhances Hsp27's chaperone activity. | acs.org |
Enolase 2
Enolase 2, a key glycolytic enzyme, has been identified as a principal target for this compound modification, particularly in the yeast Saccharomyces cerevisiae. unl.ptoup.com This modification is a direct consequence of the glycolytic flux, where increased glucose concentrations lead to a higher production of methylglyoxal and a subsequent increase in argpyrimidine-modified proteins. unl.ptoup.com
Using Western blot analysis with a specific anti-argpyrimidine antibody, researchers have consistently observed that Enolase 2 is the major glycated protein in yeast cells exposed to high glucose concentrations. unl.ptscispace.com The identity of the modified protein was confirmed through peptide mass fingerprinting using MALDI-TOF mass spectrometry after excising the immunoreactive protein bands from gels. nih.gov
Aldolase
Aldolase, another crucial enzyme in the glycolytic pathway, is also susceptible to modification by methylglyoxal, resulting in the formation of this compound. nih.govunl.pt Similar to Enolase 2, Aldolase has been identified as a glycation target in Saccharomyces cerevisiae under conditions of high glycolytic activity. unl.pt
Western blot analysis of yeast cell lysates revealed an increase in the argpyrimidine content on Aldolase when cells were challenged with high concentrations of D-glucose. unl.ptoup.com The identification of Aldolase as a target was achieved through peptide mass fingerprinting of the protein bands that reacted with the anti-argpyrimidine antibody. unl.ptnih.gov In one study, mass spectrometry analysis identified a peptide from Aldolase with a mass increase of 80 Da, corresponding to an argpyrimidine modification. unl.pt
Phosphoglycerate Mutase
Phosphoglycerate Mutase (PGAM), the enzyme that catalyzes the interconversion of 3-phosphoglycerate (B1209933) and 2-phosphoglycerate during glycolysis, has also been identified as a target for this compound modification. nih.govunl.pt Its modification occurs alongside that of Enolase 2 and Aldolase in yeast subjected to high glucose levels. unl.pt
Table 2: Identification of Glycolytic Enzymes Modified by this compound in Saccharomyces cerevisiae
| Identified Protein | Experimental Approach | Key Observation | Reference(s) |
| Enolase 2 | Western Blotting, MALDI-TOF-MS | Identified as the major glycation target; modification increases with glucose concentration and leads to decreased enzyme activity. | unl.ptnih.govunl.ptoup.com |
| Aldolase | Western Blotting, MALDI-TOF-MS | Identified as a glycation target; modification increases with glucose concentration. | unl.ptnih.govunl.pt |
| Phosphoglycerate Mutase | Western Blotting, MALDI-TOF-MS | Identified as a glycation target; modification increases with glucose concentration. | unl.ptnih.govunl.pt |
Selenium Binding Protein 1 (SBP1)
Selenium Binding Protein 1 (SBP1) has been identified as a specific target of this compound modification in human red blood cells (RBCs). nih.gov This discovery has highlighted a potential link between carbonyl stress and certain human diseases. nih.govlupinepublishers.com
In a study involving patients with refractory schizophrenia, a significant accumulation of an approximately 56 kDa protein reactive to anti-argpyrimidine antibodies was observed in their RBCs. nih.gov This protein was subsequently purified and identified as SBP1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This was the first report identifying an argpyrimidine-modified protein accumulating in the RBCs of patients with diseases linked to carbonyl stress. nih.gov
Further research has shown that high levels of argpyrimidine-modified SBP1 are also present in the RBCs of patients with chronic kidney disease. nih.gov These findings suggest that the modification of SBP1 could serve as a novel biomarker for carbonyl stress across different pathological conditions. nih.govlupinepublishers.com SBP1 is known to be involved in various cellular processes, and its expression has been associated with the differentiation of cancer cells. nih.govlupinepublishers.comnih.gov The functional implications of its modification by argpyrimidine are yet to be fully elucidated but are of significant interest for understanding the pathophysiology of diseases associated with elevated methylglyoxal levels.
Table 3: Identification of this compound-Modified Selenium Binding Protein 1 (SBP1)
| Patient Cohort | Sample Type | Identification Method | Key Finding | Reference(s) |
| Refractory Schizophrenia | Red Blood Cells (RBCs) | Purification, LC-MS/MS | SBP1 identified as the major argpyrimidine-modified protein. | nih.govlupinepublishers.com |
| Chronic Kidney Disease | Red Blood Cells (RBCs) | Not specified in abstracts | High accumulation of argpyrimidine-modified SBP1 observed. | nih.gov |
Biological Significance and Pathophysiological Implications of S Argpyrimidine
Role as an Advanced Glycation End-Product (AGE)
Advanced glycation end-products are a diverse group of molecules formed when sugars react with proteins or lipids. (S)-Argpyrimidine is recognized as a key AGE, particularly derived from methylglyoxal (B44143), a reactive dicarbonyl compound formed during glycolysis. Its accumulation in tissues is linked to aging and various diseases. For instance, in familial amyloidotic polyneuropathy (FAP), this compound has been identified and quantified in amyloid fibrils, with concentrations reaching approximately 162.40 ± 9.05 pmol/mg of protein in FAP patients, while being undetectable in control subjects.
The biological effects of many AGEs, including this compound, are mediated through their interaction with specific cell surface receptors, most notably the Receptor for Advanced Glycation End-Products (RAGE). RAGE is a multiligand receptor of the immunoglobulin superfamily that, upon binding to AGEs, initiates a cascade of intracellular signaling events. In-silico studies suggest that this compound binds to the C-Domain type 1 of RAGE. This interaction is a critical step that translates the presence of extracellular this compound into a cellular response.
The engagement of RAGE by this compound and other AGEs triggers the activation of multiple downstream intracellular signaling pathways. Key among these are the mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. These kinase cascades are central communication networks within the cell that regulate a wide array of cellular processes. For example, methylglyoxal, the precursor to this compound, has been shown to activate the MEK/ERK pathway, which then signals through the SMAD1 transcription factor in breast cancer cells. Furthermore, the AGE-RAGE interaction is a potent activator of the nuclear factor-kappa B (NF-κB) signaling pathway. This activation involves the release of NF-κB from its inhibitor, IκB, allowing it to translocate to the nucleus and regulate the transcription of target genes.
A primary consequence of the AGE-RAGE interaction is the generation of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). This occurs in part through the activation of NADPH oxidase enzymes. The resulting imbalance in the cellular redox state can lead to damage of vital macromolecules such as DNA, lipids, and proteins. The local oxidative stress generated by the binding of AGEs to RAGE is considered a key mechanism for the cellular toxicity associated with these compounds.
The activation of the NF-κB pathway by the this compound-RAGE axis is a critical driver of inflammatory responses. Activated NF-κB promotes the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. One of the key cytokines upregulated is Tumor Necrosis Factor-alpha (TNF-α), a potent inflammatory mediator. This AGE-induced inflammatory cascade contributes to the pathogenesis of chronic inflammatory conditions often seen in diseases like diabetes and neurodegenerative disorders.
Involvement in Cellular Processes and Homeostasis
Beyond its role in inflammation and oxidative stress, this compound directly impacts fundamental cellular processes, most notably the induction of programmed cell death, or apoptosis.
The accumulation of this compound has been shown to trigger apoptosis in several cell types. This pro-apoptotic effect is often linked to the signaling cascades initiated by the RAGE interaction. Research on human lens epithelial cells (HLE-B3) has demonstrated that methylglyoxal-induced this compound accumulation leads to an increase in apoptosis. This process is dependent on the activation of NF-κB. The apoptotic cascade involves key regulatory proteins, such as an increased expression of the pro-apoptotic protein Bax and a subsequent increase in the Bax/Bcl-2 ratio, which ultimately leads to the activation of executioner caspases like caspase-3. In some contexts, however, the modification of certain proteins by this compound can have an anti-apoptotic effect. For example, in non-small cell lung cancer, this compound modification of Heat shock protein 27 (Hsp27) has been suggested as a mechanism for cancer cells to evade apoptosis.
Interactive Data Table: Research Findings on this compound's Biological Effects
| Cell Line/Model | Experimental Context | Key Finding | Implicated Pathway/Molecule | Reference |
| HLE-B3 (Human Lens Epithelial Cells) | Methylglyoxal Treatment | Increased apoptosis | NF-κB, Bax, Caspase-3 | |
| Zucker Diabetic Fatty (ZDF) Rats | Diabetic Cataract Model | Accumulation of this compound in lens epithelial cells correlates with apoptosis | NF-κB, Bax/Bcl-2 ratio | |
| PC12 (Neuronal Cells) | Cytotoxicity Assay | This compound itself did not show significant toxicity at concentrations up to 100 µM in this specific study | RAGE | |
| SW1573 (Human Lung Squamous Carcinoma) | Cisplatin Treatment | High levels of this compound-modified Hsp27; resistance to cisplatin-induced apoptosis (low caspase-3 activation) | Hsp27 | |
| H460 (Human Lung Adenocarcinoma) | Cisplatin Treatment | Low levels of this compound; sensitive to cisplatin-induced apoptosis (strong caspase-3 activation) | Hsp27 | |
| Familial Amyloidotic Polyneuropathy (FAP) Patients | Tissue Analysis | This compound detected in amyloid fibrils | RAGE, NF-κB, TNF-α |
Lens Epithelial Cells (LECs)
Role in Cellular Stress Response (e.g., Heat Shock Protein Activation)
The cellular stress response is a mechanism that protects cells from the harmful effects of various stressors, including heat, oxidative stress, and heavy metals. wikipedia.org A key component of this response is the induction of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein misfolding and aggregation. wikipedia.orgtherascience.com
This compound has been shown to modulate the activity of Heat Shock Protein 27 (Hsp27). nih.govresearchgate.net The modification of Hsp27 by methylglyoxal to form argpyrimidine (B65418) at a specific arginine residue (Arg-188) is a critical event that alters its function. nih.gov This modification is essential for Hsp27's anti-apoptotic activity, specifically its ability to repress cytochrome c-mediated caspase activation. nih.gov By forming argpyrimidine, Hsp27's structure is altered, which in turn affects its ability to form large oligomers and interact with other proteins involved in the apoptotic cascade. nih.gov
Interestingly, this modification can switch Hsp27 from a pro-apoptotic to an anti-apoptotic factor, thereby promoting cell survival. researchgate.net This has been observed in cancer cells, where the inhibition of argpyrimidine formation on Hsp27 sensitizes the cells to anti-tumor drug-induced apoptosis. nih.govresearchgate.net Therefore, the formation of this compound on Hsp27 represents a novel mechanism for modulating the cellular stress response and promoting cell survival under certain pathological conditions. nih.gov
Modulation of Cell Survival Pathways
This compound can modulate various cell survival pathways, often in a context-dependent manner. As discussed, the modification of Hsp27 by methylglyoxal to form argpyrimidine enhances its anti-apoptotic function, thereby promoting cell survival. nih.govresearchgate.net This modification inhibits the release of cytochrome c from the mitochondria and subsequent caspase activation, key steps in the intrinsic apoptotic pathway. nih.gov
Furthermore, the interaction of advanced glycation end products (AGEs) like argpyrimidine with their receptor (RAGE) can trigger a cascade of intracellular signaling pathways that influence cell survival. nih.govexplorationpub.com These pathways include the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways, which are central regulators of cell proliferation and survival. explorationpub.comfrontiersin.org In some contexts, such as cancer, the activation of these pathways by AGEs can lead to increased cell proliferation and resistance to apoptosis. explorationpub.comfrontiersin.org However, in other cell types, such as LECs, the accumulation of argpyrimidine promotes apoptosis through NF-κB activation. nih.gov
Influence on Mitochondrial ROS Production
Mitochondria are a primary source of reactive oxygen species (ROS) within the cell. unibo.itmdpi.com The interaction of AGEs, including this compound, with their receptor, RAGE, can lead to an increase in mitochondrial ROS production. nih.gov This occurs through the activation of NADPH oxidases and the disruption of the mitochondrial respiratory chain. nih.gov
The resulting increase in ROS can create a state of oxidative stress, which can damage cellular components and further contribute to the pathological effects of argpyrimidine. nih.gov While a small amount of mitochondrial ROS can act as signaling molecules, excessive production can trigger apoptotic pathways. mdpi.com This AGE-RAGE-mediated increase in oxidative stress can activate various downstream signaling cascades, including those involving NF-κB, which, as previously mentioned, plays a crucial role in argpyrimidine-induced apoptosis in LECs. nih.govnih.gov
Pathological Contributions in Model Systems (Excluding Human Clinical Trials)
Research in Diabetes Mellitus Models
Animal models of diabetes mellitus have been instrumental in understanding the pathological role of this compound. oatext.comfrontiersin.orgmedsci.org The Zucker diabetic fatty (ZDF) rat, a model for type 2 diabetes, has been particularly useful in studying the link between argpyrimidine and diabetic complications, such as cataracts. nih.govbvsalud.org
In ZDF rats, the development of cataracts is associated with a marked increase in LEC apoptosis. nih.govnih.gov Studies have shown a significant accumulation of argpyrimidine in the LECs of these diabetic rats, coinciding with the activation of NF-κB and an increased Bax/Bcl-2 ratio. nih.govresearchgate.net These findings from an in vivo model strongly support the in vitro evidence that argpyrimidine accumulation is a key factor in the pathogenesis of diabetic cataracts. nih.gov
Furthermore, research in diabetic mouse models has highlighted the role of the AGE-RAGE axis in diabetic nephropathy. diabetesjournals.org While not exclusively focused on argpyrimidine, these studies demonstrate that the inhibition of RAGE signaling can significantly attenuate kidney damage in diabetic mice, suggesting that AGEs, as a class of molecules including argpyrimidine, contribute to the progression of diabetic microvascular complications. diabetesjournals.org The levels of argpyrimidine have been found to be two- to three-fold higher in the serum proteins of diabetic individuals compared to non-diabetic controls and correlate with glycosylated hemoglobin levels. researchgate.net
Studies in Rat Kidney Mesangial Cells and Zucker Diabetic Fatty Rats
In vitro and in vivo studies have provided further evidence for the role of this compound in diabetic complications. Research on rat kidney mesangial cells cultured in high-glucose media has demonstrated a significant accumulation of this compound. researchgate.netnih.gov These cells are crucial for maintaining the structure and function of the glomeruli in the kidneys. medscape.org The increased formation of this compound in these cells under hyperglycemic conditions suggests its direct involvement in the cellular damage observed in diabetic nephropathy. nih.govmdpi.com
The Zucker diabetic fatty (ZDF) rat is a well-established animal model for type 2 diabetes, characterized by obesity, insulin (B600854) resistance, and hyperglycemia. gubra.dknih.gov Studies using ZDF rats have shown a significant accumulation of this compound in the lenses of cataractous eyes, coinciding with increased apoptosis (programmed cell death) of lens epithelial cells. nih.gov This finding highlights the cytotoxic effects of this compound and its contribution to the development of diabetic cataracts. nih.gov Furthermore, the accumulation of this compound in the kidneys of diabetic rats has been linked to the progression of diabetic nephropathy. mdpi.com
| Model System | Key Findings | Implication | References |
| Rat Kidney Mesangial Cells (in high glucose) | Increased levels of this compound | Direct role in glomerular cell damage | researchgate.netnih.gov |
| Zucker Diabetic Fatty (ZDF) Rats | Accumulation of this compound in cataractous lenses and kidneys | Contribution to diabetic cataracts and nephropathy | mdpi.comnih.gov |
Relevance in Diabetic Nephropathy Pathogenesis
Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. wikipedia.orgnih.gov The pathogenesis of diabetic nephropathy is complex, involving an interplay of metabolic and hemodynamic factors. nih.govmedscape.com The accumulation of AGEs, such as this compound, is considered a key contributor to the development and progression of this debilitating condition. medscape.org
This compound has been found to accumulate in the intima and media of small arteries within the kidneys of diabetic patients, suggesting its involvement in the vascular damage characteristic of diabetic nephropathy. mdpi.com The formation of this compound and other AGEs in the kidney contributes to glomerular basement membrane thickening, mesangial expansion, and ultimately, a decline in renal function. medscape.orgnih.gov The interaction of AGEs with their receptors on various kidney cells triggers intracellular signaling pathways that promote inflammation, oxidative stress, and fibrosis, all of which are central to the pathogenesis of diabetic nephropathy. medscape.orgnih.gov
Research in Aging Models
The accumulation of AGEs is not limited to diabetes but is also a fundamental aspect of the normal aging process. wikipedia.orgmdpi.com this compound has been identified as a biomarker for aging, with its levels increasing in various tissues over time. wikipedia.org
Biomarker for Aging Processes
Research has shown that this compound concentrations are significantly higher in aged tissues. For instance, levels in brunescent cataractous lenses, which are associated with aging, were found to be approximately seven times greater than in age-matched non-cataractous lenses. researchgate.net This accumulation reflects the cumulative damage to proteins over a lifetime due to non-enzymatic glycation. mdpi.com The presence of this compound in tissues can be used as a marker to assess the extent of protein modification by MGO during the aging process. researchgate.net
Contribution to Microglia and Macrophage Activation
Microglia and macrophages are key immune cells in the brain and peripheral tissues, respectively. mdpi.comgriffith.edu.au The glycation of proteins and the formation of AGEs like this compound can lead to the activation of these cells. wikipedia.orguni-halle.de Activated microglia and macrophages release pro-inflammatory cytokines and other inflammatory mediators, contributing to the chronic low-grade inflammation often observed in aging. wikipedia.orgmichaeljfox.org This neuroinflammatory environment is implicated in the pathogenesis of age-related neurodegenerative diseases. michaeljfox.org Studies have shown that glycation can alter macrophage activity, promoting the expression of pro-inflammatory cytokines while reducing their ability to clear cellular debris. uni-halle.de
Research in Amyloid Disease Models
Identification in Amyloid Fibrils (e.g., Familial Amyloidotic Polyneuropathy - FAP)
Familial Amyloidotic Polyneuropathy (FAP) is a systemic amyloid disease resulting from the extracellular deposition of transthyretin (TTR). nih.gov While over 80 mutations in TTR are linked to its amyloidogenic tendency, the exact mechanisms of fibril formation and toxicity remain incompletely understood. nih.govportlandpress.com Notably, non-mutated TTR can also form amyloid deposits in senile systemic amyloidosis, suggesting that factors beyond genetic mutations are at play. nih.govportlandpress.com
One such factor is protein glycation. Research has unequivocally identified this compound in amyloid fibrils from patients with Portuguese-type FAP. nih.govportlandpress.comnih.gov Using chromatographic methods, researchers quantified argpyrimidine at a concentration of 162.40 ± 9.05 pmol/mg of protein in FAP patients, whereas it was undetectable in control subjects. nih.govnih.gov This discovery was the first to directly implicate methylglyoxal-derived glycation in the pathology of FAP. plos.org The presence of argpyrimidine supports the hypothesis that glycation is a significant contributor to amyloid diseases. nih.govnih.gov
The identification of argpyrimidine was achieved through amino acid analysis using dabsyl chloride for chromatography. nih.govnih.gov This finding is significant as it suggests a common process may be involved in different types of amyloidosis. nih.gov
Proposed Role in Amyloidogenesis and Toxicity to Cells
The formation of AGEs like argpyrimidine is proposed to play a crucial role in the molecular mechanisms of amyloidogenesis. nih.gov Glycation may either promote the formation of amyloid fibrils or enhance their toxicity to nerve cells. nih.gov It has been demonstrated that glycation can induce a structural change in proteins, such as serum albumin, from a soluble form to β-fibrils. portlandpress.comnih.gov
Amyloid deposits are considered a direct cause of cellular toxicity in various amyloid-related diseases, as they are found in areas of neurodegeneration. nih.gov The toxicity of AGE-modified proteins to animal cells has been established. nih.gov This toxicity is often linked to the generation of oxidative stress. nih.gov Glycated proteins can generate oxidative stress directly or through interaction with the Receptor for Advanced Glycation End Products (RAGE). nih.gov This interaction can activate transcription factors like NF-κB and TNFα, which may trigger inflammatory and apoptotic pathways in neurons, contributing to the neurodegeneration seen in FAP. nih.gov In fact, markers of oxidative stress are often found co-localized with amyloid deposits. nih.gov While some studies indicate that argpyrimidine itself is not toxic to PC12 cells, other AGEs derived from the same precursor are cytotoxic. tandfonline.com
Implications in Alzheimer's Disease Pathology
The involvement of AGEs is a recognized feature of Alzheimer's disease (AD). nih.govportlandpress.com In AD, the glycation of β-amyloid peptide is thought to encourage its nucleation and precipitation, potentially accelerating the disease's progression. nih.govportlandpress.com The accumulation of AGEs in neurons and astroglia, as well as their association with neuritic plaques and neurofibrillary tangles, is a hallmark of AD. nih.gov
Methylglyoxal, the precursor to argpyrimidine, is considered a neurotoxic mediator that contributes to neurodegeneration by inducing oxidative stress. nih.govwindows.net The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and oxygen consumption. nih.gov The interaction of AGEs with RAGE can lead to increased production of reactive oxygen species (ROS), exacerbating neuronal damage. frontiersin.org Furthermore, the activation of RAGE by Aβ can increase the expression of pro-inflammatory cytokines, contributing to the inflammatory environment in the AD brain. frontiersin.org
Research in Cardiovascular Disease Models
Contribution to Pathogenesis at Cellular and Tissue Levels
The accumulation of AGEs, including argpyrimidine, is implicated in the pathogenesis of cardiovascular diseases, particularly in the context of diabetes. wikipedia.orgnih.gov Elevated levels of methylglyoxal and its derivatives are associated with diabetic complications. researchgate.net AGEs can contribute to cardiovascular issues by promoting inflammation, endothelial damage, and increased risk of thrombosis. tandfonline.com
The interaction of AGEs with their receptors, such as RAGE, can activate signaling pathways that lead to oxidative stress and inflammation. nih.gov For instance, AGEs can induce the production of ROS, which in turn can cause dysfunction of the sarcoplasmic reticulum in cardiomyocytes, leading to arrhythmias and heart failure. nih.gov They can also increase the expression of NADPH oxidase, a major source of oxidative stress in diabetic cardiovascular complications. nih.gov Furthermore, AGEs are known to activate inflammatory pathways like NF-κB, leading to the production of pro-inflammatory cytokines that contribute to myocardial fibrosis. nih.govmdpi.com
Research in Neurodegenerative Processes
This compound and the broader process of glycation are increasingly recognized for their role in various neurodegenerative processes beyond specific amyloid diseases. wikipedia.orgwindows.net Methylglyoxal is a cytotoxic byproduct of glucose metabolism that is elevated in neurodegenerative conditions. windows.net Exposure of neuronal cells to MGO can induce oxidative stress-related cell death. windows.net
Argpyrimidine serves as a specific marker for protein glycation and has been found in various tissues affected by neurodegenerative conditions. windows.net The modification of proteins by MGO can impair their function. windows.net For example, the glycation of fibrinogen has been shown to compromise its chaperone activity, which could leave other proteins like TTR more susceptible to aggregation and amyloid formation. plos.org
Formation in the Nucleus of Neural Cells
The formation of argpyrimidine within the nervous system displays a remarkable degree of spatial and temporal specificity. During the development of the cerebral cortex, the enzyme responsible for detoxifying methylglyoxal, glyoxalase I (GLO1), is primarily expressed in the ventricular zone, where neural stem and progenitor cells reside. osti.govnih.gov This high level of GLO1 expression is thought to suppress the formation of argpyrimidine in these undifferentiated cells by reducing intracellular MG levels. nih.gov
Conversely, immunohistochemical studies have revealed that argpyrimidine is predominantly produced in the differentiated neurons of the cortical plate. osti.govnih.gov Strikingly, within these neurons, the argpyrimidine adduct is located exclusively in the nucleus. osti.govnih.gov Immunoblotting experiments have confirmed that this modification occurs on several nuclear proteins within cortical neurons. nih.gov This is supported by findings in primary cortical neuron cultures, where stimulating glycolysis led to increased intracellular MG and enhanced levels of argpyrimidine-modified proteins. frontiersin.org This nuclear-specific formation in post-mitotic neurons points towards a specialized role for this modification in mature nerve cells. osti.gov
Potential Role in Neural Differentiation and/or Maintenance of Differentiated State
The distinct localization of argpyrimidine in the nucleus of differentiated neurons, but not in their progenitor cells, strongly suggests it may play a role in the process of neural differentiation or in maintaining the functional state of mature neurons. osti.govnih.gov The modification of nuclear proteins could directly influence gene expression or other nuclear functions essential for a neuron's identity and stability. nih.gov
A potential mechanism is suggested by the actions of argpyrimidine's precursor, methylglyoxal. Methylglyoxal has been shown to modulate Notch signalling, a critical pathway for maintaining the self-renewal of neural precursor cells (NPCs). nih.gov Increased levels of methylglyoxal can suppress the translation of the Notch1 receptor, which in turn promotes the differentiation of NPCs into neurons. nih.gov Therefore, the formation of argpyrimidine on nuclear proteins may be a downstream consequence or a reinforcing step in the cascade of events that lock a cell into a differentiated neuronal fate. nih.govnih.gov
Table 1: Localization and Proposed Function of Argpyrimidine in Neural Cells
| Cell Type | Subcellular Location | Key Findings & Proposed Role | Citations |
|---|---|---|---|
| Neural Stem/Progenitor Cells | Not detected | High expression of the detoxifying enzyme Glyoxalase I (GLO1) prevents argpyrimidine formation. | osti.govnih.gov |
| Differentiated Cortical Neurons | Exclusively in the Nucleus | Formation on nuclear proteins suggests a role in neural differentiation and/or maintenance of the differentiated state. | osti.govnih.gov |
Association with Carbonyl Stress (e.g., in Red Blood Cells)
Argpyrimidine is a significant biomarker for carbonyl stress, a condition that arises from an imbalance in the production and detoxification of reactive carbonyl species like methylglyoxal. lupinepublishers.comnih.gov Red blood cells (RBCs) are particularly vulnerable to carbonyl stress because their energy metabolism relies heavily on glycolysis, and they lack a nucleus and mitochondria, limiting their repair capabilities. nih.gov
Research has identified a specific argpyrimidine-modified protein that accumulates in the RBCs of patients with diseases involving carbonyl stress, such as refractory schizophrenia and chronic kidney disease. nih.gov This modified protein was identified via mass spectrometry as selenium binding protein 1 (SBP1). nih.gov The presence of argpyrimidine-modified SBP1 in erythrocytes is considered a potential novel marker for carbonyl stress. nih.gov The accumulation of such modified proteins in RBCs from individuals with schizophrenia supports the hypothesis that the condition is associated with accelerated cellular aging and carbonyl stress, potentially driven by dysregulated glycolysis. lupinepublishers.comnih.gov
Table 2: Argpyrimidine as a Biomarker of Carbonyl Stress
| Associated Condition | Biological Sample | Modified Protein | Implication | Citations |
|---|---|---|---|---|
| Schizophrenia | Human Red Blood Cells (RBCs) | Selenium Binding Protein 1 (SBP1) | Potential biomarker for diseases involving carbonyl stress. | lupinepublishers.comnih.gov |
| Chronic Kidney Disease | Human Red Blood Cells (RBCs) | Selenium Binding Protein 1 (SBP1) | Accumulation of ARP-modified SBP1 suggests it may be a novel marker of carbonyl stress. | nih.gov |
Detection and Quantification Methodologies for S Argpyrimidine
Chromatographic Techniques
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the separation and quantification of (S)-Argpyrimidine from other biomolecules. These methods offer high sensitivity and specificity, often coupled with fluorescence or mass spectrometry detectors.
HPLC is widely employed for the analysis of this compound, often after enzymatic or acid hydrolysis of protein samples to release the modified amino acid. researchgate.net The separation is typically achieved using reversed-phase columns.
This compound possesses intrinsic fluorescent properties that allow for its sensitive detection. wikipedia.org HPLC systems equipped with a fluorescence detector are set to an excitation wavelength (λexcitation, max) of approximately 320 nm and an emission wavelength (λemission, max) of 385 nm to specifically detect argpyrimidine (B65418). nih.gov This method has been successfully used to identify and quantify argpyrimidine in various samples, including amyloid fibrils from patients with familial amyloidotic polyneuropathy (FAP). nih.govnih.gov In one study, after enzymatic hydrolysis, samples were analyzed by HPLC, revealing a distinct fluorescence peak corresponding to the argpyrimidine standard. nih.gov The quantification is typically performed by creating a calibration curve that relates the area of the fluorescence peak to known concentrations of an argpyrimidine standard. nih.gov Using this approach, researchers have quantified argpyrimidine levels in protein extracts, finding concentrations of 162.40 ± 9.05 pmol/mg of protein in FAP patients. nih.govnih.gov
Table 1: Example of HPLC Conditions for this compound Analysis with Fluorescence Detection
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Binary gradient |
| Solvent A: Water with 0.1% Trifluoroacetic acid (TFA) | |
| Solvent B: Acetonitrile with 0.1% TFA | |
| Detection | Fluorescence |
| Excitation Wavelength (λex) | |
| 320 nm nih.gov | |
| Emission Wavelength (λem) |
This table presents a typical set of conditions and is based on findings from cited research. nih.gov
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally specific and sensitive method for the quantification of this compound. arvojournals.orgnih.gov This technique is often considered a gold standard for the unequivocal identification and measurement of AGEs. Ultra-performance liquid chromatography (UPLC) can also be used for enhanced resolution and speed. researchgate.net In this approach, after chromatographic separation, the analyte is ionized and selected in the first mass analyzer, fragmented, and then the characteristic fragment ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) process ensures high specificity. arvojournals.org LC-MS/MS has been used to measure argpyrimidine in human lens proteins, where concentrations of 205 ± 19 pmol/mg of protein were reported. nih.govnih.gov This method is particularly valuable as it can distinguish argpyrimidine from other AGEs and isomers, providing reliable quantification in complex biological samples. arvojournals.org
Amino acid analysis can be adapted to detect modified arginine residues like argpyrimidine. nih.govresearchgate.net A common procedure involves the complete hydrolysis of the protein sample, followed by derivatization of the resulting amino acids to make them detectable. nih.gov For the unequivocal identification of argpyrimidine in amyloid fibrils, a method using dabsyl chloride for derivatization prior to chromatographic analysis has been employed. nih.govnih.gov This technique confirmed the presence of argpyrimidine in samples from FAP patients, while it was not detected in control subjects. nih.gov
Immunoanalytical Approaches
Immunoassays leverage the high specificity of antibody-antigen interactions to detect and quantify target molecules. For this compound, specific monoclonal antibodies have been developed, enabling its measurement through methods like ELISA. arvojournals.orgjaica.com
A competitive enzyme-linked immunosorbent assay (ELISA) is a powerful immunoanalytical tool for quantifying this compound. arvojournals.org This assay utilizes a monoclonal antibody that is highly specific for argpyrimidine. arvojournals.orgjaica.com In a competitive ELISA format, the argpyrimidine in a sample competes with a known amount of labeled argpyrimidine for binding to a limited number of antibody sites. arvojournals.org The signal generated is inversely proportional to the amount of argpyrimidine in the sample. This method has been applied to measure argpyrimidine in both water-soluble and water-insoluble fractions of human lens proteins. arvojournals.orgresearchgate.net
Research has shown that this ELISA method is sensitive, with a lower detection limit of 0.5 pmol. arvojournals.org Studies using this technique have revealed significantly higher levels of argpyrimidine in brunescent cataractous lenses (254.0 ± 155 pmol/mg protein) compared to age-matched normal lenses (16.1 ± 8 pmol/mg). arvojournals.org
Table 2: this compound Concentrations in Human Lens Protein Fractions Measured by Competitive ELISA
| Lens Protein Fraction | Sample Type | Argpyrimidine Concentration (pmol/mg protein) |
|---|---|---|
| Water-Insoluble (WI) | Aged Normal | 16.1 ± 8.0 |
| Nuclear Cataractous | 49.0 ± 26.0 | |
| Brunescent Cataractous | 254.0 ± 155.0 |
Data sourced from Padayatti et al. (2001). arvojournals.org The table shows mean ± SD from four independent assays.
Western Blotting for Protein Identification and Quantification
Western blotting is a cornerstone analytical technique for the identification and semi-quantification of this compound-modified proteins in biological samples. nih.gov This method leverages the high specificity of antibodies to detect the argpyrimidine epitope on proteins that have been separated by mass via gel electrophoresis and transferred to a solid membrane. nih.govbio-rad-antibodies.com
A monoclonal antibody specific to argpyrimidine, which recognizes the N-(5-hydroxy-4,6-dimethylpyrimidine-2-yl)-L-ornithine structure, is crucial for this application. arvojournals.orgjaica.com The process allows researchers to visualize which proteins within a complex mixture are modified by methylglyoxal (B44143) to form argpyrimidine. For instance, Western blotting has been instrumental in identifying specific protein targets of this modification. Studies have revealed that all crystallin types (α, β, and γ) and their high-molecular-weight aggregates in human lenses are immunoreactive to anti-argpyrimidine antibodies, with a protein of approximately 28 kDa in the α-crystallin fraction showing the most significant immunoreactivity. arvojournals.org In other research, glycolytic enzymes like enolase, as well as heat shock proteins (Hsp27, Hsp71/72), were identified as major glycation targets in yeast using this technique. unl.pt
For quantification, the intensity of the signal produced by the antibody, typically detected via chemiluminescence or fluorescence, can be measured. nih.gov While generally considered semi-quantitative, comparing the band intensity of a target protein across different samples can provide valuable information on the relative abundance of argpyrimidine modification. nih.govmdpi.com For example, Western blotting experiments have consistently shown stronger reactions in cataractous lens proteins compared to non-cataractous ones, indicating a higher level of modification. arvojournals.org
Immunostaining and Immunofluorescence for Cellular Localization
Immunostaining techniques, particularly immunofluorescence, are vital for visualizing the subcellular location of this compound. stainsfile.com These methods use antibodies conjugated to fluorophores to reveal the distribution of the target antigen within cells and tissues. mit.eduibidi.com
In practice, cells or tissue sections are incubated with a primary antibody specific to argpyrimidine. jaica.comnih.gov This is followed by a secondary antibody that is conjugated to a fluorescent dye and binds to the primary antibody. When viewed under a fluorescence microscope, the location of the argpyrimidine modification is illuminated. This technique has been used to demonstrate that the formation of argpyrimidine can be induced in human lens epithelial cells by exposure to methylglyoxal. nih.gov
To pinpoint the exact subcellular compartment, researchers often use fluorescent counterstains. For example, 4′,6-diamidino-2-phenylindole (DAPI) is commonly used to stain the cell nucleus blue. ibidi.comnih.gov By merging the images from the argpyrimidine stain (e.g., red fluorescence with a TRITC-conjugated antibody) and the DAPI stain, it is possible to determine if argpyrimidine is localized in the cytoplasm or the nucleus. nih.gov Such studies have been crucial in linking the accumulation of argpyrimidine in specific cellular locations, like the lens epithelium, with cellular processes such as apoptosis. nih.gov Double-staining techniques, combining immunofluorescence for argpyrimidine with TUNEL assays for apoptosis, have further solidified this connection by showing that TUNEL-positive (apoptotic) cells are localized within the vicinity of argpyrimidine accumulation. nih.gov
Sample Preparation for Analysis
The accurate analysis of this compound is highly dependent on meticulous sample preparation. The primary goal is to liberate the modified amino acid from its parent protein and remove interfering substances without degrading the target analyte.
Enzymatic Hydrolysis of Proteins
Enzymatic hydrolysis is the most widely recommended method for preparing protein samples for this compound analysis. nih.govsemanticscholar.org This preference is due to the established acid-labile nature of the compound; this compound is susceptible to degradation under the harsh conditions of strong acid hydrolysis. nih.govmdpi.com
The procedure involves using a sequence of proteolytic enzymes to completely digest the protein backbone into its constituent amino acids. A common protocol involves a multi-step incubation:
Initial digestion with pepsin in an acidic environment (e.g., 40 mM HCl) at 37°C for 24 hours. nih.gov
Subsequent digestion with a combination of enzymes such as pronase E, aminopeptidase (B13392206) I, and prolidase in a neutral or slightly alkaline buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.0) for another 24 hours. acs.org
A final digestion step with leucine (B10760876) aminopeptidase and protease solutions for 48 hours at 37°C ensures the complete breakdown of any remaining peptides. nih.gov
The resulting hydrolysate, containing free amino acids and modified adducts like this compound, can then be subjected to further analysis. nih.gov The recovery of this compound following enzymatic hydrolysis has been reported to be around 84%. arvojournals.org
| Step | Enzyme | Conditions | Duration | Reference |
|---|---|---|---|---|
| 1 | Pepsin | 20 mM HCl, 37°C | 24 hours | nih.gov |
| 2 | Pronase E | 100 mM Phosphate Buffer (pH 8.0), 37°C | 24 hours | acs.org |
| 3 | Leucine Aminopeptidase & Protease | 10 mM Phosphate Buffer (pH 7.4), 37°C | 48 hours | nih.gov |
Acid Hydrolysis
There are conflicting reports regarding the stability of this compound during acid hydrolysis. The predominant view is that the compound is unstable in strong acid, making enzymatic hydrolysis the method of choice. nih.govsemanticscholar.orgmdpi.com Studies have shown that incubation at high temperatures and low pH can lead to the degradation of arginine-derived glycation products. mdpi.com Up to 90% of related hydroimidazolone structures can be lost under typical acid hydrolysis conditions (e.g., 6 N HCl at 110°C for 24 hours). semanticscholar.orgmdpi.com
However, one study has reported that this compound is stable enough to acid hydrolysis to allow for its quantification. researchgate.net In that research, tissue proteins were hydrolyzed with 6 N HCl, and the subsequent HPLC analysis yielded quantifiable levels of this compound in human serum and lens proteins. researchgate.net This discrepancy highlights the need for careful consideration and validation of the hydrolysis method depending on the specific research context and analytical goals.
Ultrafiltration for Removal of Low-Molecular-Mass Contaminants
Ultrafiltration is a critical step in sample clean-up, particularly before chromatographic analysis. mdpi.com This technique uses semi-permeable membranes with specific molecular weight cut-offs (MWCO) to separate macromolecules like proteins from smaller molecules. plos.org
In the context of this compound analysis, after initial extraction and before hydrolysis, samples are often washed using ultrafiltration to remove lipids and other low-molecular-mass contaminants. nih.govarvojournals.org Centrifugal filter units with MWCOs ranging from 3 kDa to 12 kDa are commonly employed. nih.govmdpi.comarvojournals.org The sample is diluted and centrifuged, forcing the smaller contaminants through the membrane while retaining the proteins. This washing procedure can be repeated multiple times to ensure a clean sample, which is then ready for hydrolysis. arvojournals.orgarvojournals.org
Derivatization Reagents (e.g., Dabsyl Chloride, 6-aminoquinolyl-N-hydroxysuccimidylcarbamate (AQC))
Derivatization is a chemical modification process used to enhance the detection of analytes in chromatographic methods. sigmaaldrich.com
Dabsyl Chloride Dabsyl chloride (4-dimethylaminoazobenzene-4′-sulfonyl chloride) is a widely used pre-column derivatization reagent for the analysis of amino acids, including this compound. nih.govresearchgate.netjasco.hu It reacts with the primary and secondary amino groups of amino acids at an elevated temperature (e.g., 60-70°C) in an alkaline buffer. nih.govresearchgate.net The resulting dabsylated amino acids are stable and can be detected by their absorbance in the visible light spectrum (around 452 nm). nih.gov A key advantage of using dabsyl chloride for this compound analysis is that the derivatization does not interfere with the compound's native fluorescence, allowing for highly specific and unequivocal identification by HPLC with fluorescence detection. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | 2 mM Dabsyl Chloride in Acetonitrile | nih.gov |
| Incubation | 60°C for 10 minutes | nih.gov |
| Mobile Phase A | 25 mM Sodium Acetate Buffer, pH 6.5 | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Detection | Fluorescence (Excitation/Emission not specified); Absorbance at 452 nm | nih.gov |
6-aminoquinolyl-N-hydroxysuccimidylcarbamate (AQC) AQC is another popular pre-column derivatization reagent that reacts with amino acids to form highly fluorescent derivatives, which can be detected with high sensitivity (excitation at 250 nm, emission at 395 nm). mdpi.comnih.govresearchgate.net It is extensively used in assays that survey a wide range of advanced glycation end products. nih.govportlandpress.com However, for this compound specifically, derivatization is often unnecessary. Because this compound possesses intrinsic fluorescence, it can be detected directly by HPLC with a fluorometric detector without the need for chemical modification. arvojournals.orgarvojournals.orgnih.govportlandpress.com In comprehensive AGE assays, AQC is typically used to derivatize and quantify non-fluorescent AGEs, while fluorescent AGEs like argpyrimidine and pentosidine (B29645) are measured in the same run without derivatization. arvojournals.orgarvojournals.orgportlandpress.com
Advanced Research Methodologies and Synthetic Strategies for S Argpyrimidine Studies
In Vitro Experimental Models
Non-Enzymatic Protein Glycation Models (e.g., Bovine Serum Albumin (BSA)-Glucose System)
The non-enzymatic glycation of proteins, a key process in the formation of advanced glycation end products (AGEs) like (S)-Argpyrimidine, is frequently studied using in vitro models. A primary and widely used model is the bovine serum albumin (BSA)-glucose system. nih.govmdpi.com In this system, BSA is incubated with glucose under controlled conditions to mimic the glycation process that occurs in the body, particularly under hyperglycemic conditions. nih.govmdpi.com
Another variation of this model utilizes methylglyoxal (B44143) (MGO) instead of glucose, creating a BSA-MGO model. mdpi.comd-nb.info MGO is a highly reactive dicarbonyl compound that is a key intermediate in the formation of many AGEs, including this compound. d-nb.infoportlandpress.com These models are instrumental in screening for potential inhibitors of AGE formation. For instance, various natural compounds have been tested for their ability to attenuate the formation of Nε-(carboxymethyl)lysine (CML) and this compound in these systems. d-nb.info
Interestingly, studies have also explored the role of this compound itself within these models. Research has shown that this compound can interact with both BSA and glucose, and in doing so, can inhibit the glycation of the protein. nih.gov This suggests a potential dual role for this compound, acting not only as a marker of glycation but also possibly as a modulator of the process. The binding of this compound to BSA can prevent glucose from binding to the protein, and it can also directly trap glucose molecules, both of which contribute to its observed anti-glycation properties in this model system. nih.gov
The formation of specific AGEs in these models is often quantified using techniques like enzyme-linked immunosorbent assay (ELISA) with specific antibodies against AGEs such as anti-CML and anti-Argpyrimidine. d-nb.info
Table 1: Key Components and Findings in BSA-Based Glycation Models for this compound Research
| Model System | Key Components | Primary Research Focus | Selected Findings |
| BSA-Glucose | Bovine Serum Albumin, Glucose | Simulating early-stage protein glycation. d-nb.info | This compound can inhibit the glycation of BSA in this system. nih.gov |
| BSA-Galactose | Bovine Serum Albumin, Galactose | Alternative model for early-stage glycation. d-nb.info | Used to test the inhibitory effects of compounds on CML formation. d-nb.info |
| BSA-MGO | Bovine Serum Albumin, Methylglyoxal | Simulating intermediate stages of AGE formation. d-nb.info | This compound is a major fluorescent product in proteins modified by MGO. |
Cell Culture Models (e.g., NRK-52E cells, HLE-B3 cells, L929 cells, PANC-1 cells, RGM-1 cells)
Cell culture models provide a more complex biological environment to study the effects and formation of this compound. The human lens epithelial cell line, HLE-B3, has been instrumental in understanding the cytotoxic effects of this compound. nih.govnih.gov Studies have shown that exposing HLE-B3 cells to methylglyoxal (MGO) leads to the intracellular accumulation of this compound and triggers apoptosis (programmed cell death). nih.govnih.govbvsalud.org This process appears to be dependent on the activation of the transcription factor NF-κB. nih.govnih.gov The use of AGE inhibitors, such as pyridoxamine (B1203002), was found to prevent apoptosis in these cells by inhibiting the formation of this compound. nih.govnih.gov
Higher levels of this compound have also been observed in the mesangial cells of rat kidneys cultured in high-glucose media, suggesting a role for this AGE in diabetic nephropathy. While the provided outline mentions NRK-52E, L929, PANC-1, and RGM-1 cells, specific research directly linking this compound to these cell lines was not prevalent in the initial search results. However, the established use of cell culture models in AGE research suggests their potential application in future this compound studies.
Table 2: Cell Culture Models in this compound Research
| Cell Line | Cell Type | Research Focus | Key Findings |
| HLE-B3 | Human Lens Epithelial Cells | Cytotoxicity of this compound, apoptosis pathways. nih.govnih.gov | This compound accumulation induces apoptosis via an NF-κB-dependent mechanism. nih.govnih.gov |
| Rat Kidney Mesangial Cells | Rat Kidney Cells | Formation of this compound in high-glucose conditions. | Increased levels of this compound are found in cells cultured in high glucose. |
Peptide Model Systems for Mechanistic Elucidation
To understand the fundamental chemical mechanisms of this compound formation, researchers utilize simplified peptide model systems. biorxiv.orgnih.gov These systems, often analyzed by mass spectrometry, allow for a detailed investigation of the reaction between arginine residues and methylglyoxal (MGO). biorxiv.orgnih.gov
Recent studies using peptide models have provided significant insights into the formation pathway of this compound. It has been confirmed that tetrahydropyrimidine (B8763341) (THP) is a direct precursor to this compound. biorxiv.orgnih.gov However, these studies have also challenged previously proposed mechanisms, such as those involving a reductone intermediate or oxidative decarboxylation. biorxiv.orgnih.gov Instead, a new mechanism has been proposed that involves an initial retro-aldol step, which releases formate (B1220265) as a byproduct, rather than carbon dioxide. biorxiv.orgnih.gov
Furthermore, these peptide models have revealed that the local chemical environment can influence the rate of this compound formation. For instance, the presence of a nearby tyrosine residue can facilitate the reaction by acting as a general base. biorxiv.orgnih.gov Interestingly, phosphorylated tyrosine or serine residues can also promote the formation of this compound to a similar extent. biorxiv.orgnih.gov These findings suggest a potential interplay between cellular phosphorylation and glycation events. biorxiv.orgnih.gov
In Vivo Animal Models (Excluding Human Clinical Trials)
Use of Diabetic Animal Models (e.g., Zucker Diabetic Fatty Rats)
To investigate the role of this compound in a more physiologically relevant context, researchers employ diabetic animal models. The Zucker Diabetic Fatty (ZDF) rat is a well-established model for type 2 diabetes. nih.govnih.gov These rats spontaneously develop obesity, insulin (B600854) resistance, and hyperglycemia, closely mimicking the human condition. nih.govresearchgate.net
Studies using ZDF rats have been crucial in demonstrating the in vivo relevance of findings from in vitro experiments. For example, research has shown a significant accumulation of this compound in the lens epithelial cells of cataractous lenses from ZDF rats. nih.govnih.gov This accumulation was associated with increased apoptosis of these cells and the activation of NF-κB, mirroring the results seen in HLE-B3 cell cultures. nih.govnih.gov These findings strongly suggest that the accumulation of this compound is a contributing factor to the development of diabetic cataracts. nih.gov
Table 3: Characteristics of the Zucker Diabetic Fatty (ZDF) Rat Model in this compound Research
| Feature | Description | Relevance to this compound Studies |
| Genetics | Inherited mutation in the leptin receptor gene. frontiersin.org | Spontaneous development of type 2 diabetes allows for long-term study of AGE accumulation. nih.gov |
| Phenotype | Obesity, hyperphagia, hyperglycemia, insulin resistance. nih.govresearchgate.net | Mimics the metabolic environment that promotes this compound formation in humans. nih.gov |
| Complications | Develops diabetic complications such as cataracts and nephropathy. nih.govresearchgate.net | Enables the study of this compound's role in specific tissue damage. nih.gov |
Investigation in Specific Tissue Proteins (e.g., Human Lens, Serum Proteins, Red Blood Cells, Amyloid Fibrils)
The presence and quantification of this compound in various human and animal tissues provide direct evidence of its formation in vivo and its potential pathological significance. High-performance liquid chromatography (HPLC) is a key analytical technique used to quantify this compound in acid-hydrolyzed tissue proteins.
Human Lens: The human lens is particularly susceptible to the accumulation of AGEs due to the long lifespan of its proteins, the crystallins. researchgate.net Significantly higher levels of this compound have been found in cataractous lenses compared to age-matched non-cataractous lenses. This strongly implicates this compound in the pathogenesis of cataracts.
Serum Proteins: this compound levels in serum proteins have been shown to be approximately two to three times higher in diabetic patients compared to non-diabetic individuals. Furthermore, a significant positive correlation has been established between serum protein this compound levels and glycosylated hemoglobin (HbA1c), a marker of long-term glycemic control.
Red Blood Cells: The non-enzymatic modification of hemoglobin in red blood cells by reactive dicarbonyls is a known phenomenon in diabetes. researchgate.net While specific data on this compound in red blood cells was not prominent in the search, the general understanding of glycation in these cells suggests they are a likely site of its formation.
Amyloid Fibrils: this compound has been identified for the first time in amyloid fibrils from patients with Familial Amyloidotic Polyneuropathy (FAP), a fatal genetic disorder characterized by the deposition of transthyretin. nih.gov Amyloid fibrils are insoluble protein aggregates that are hallmarks of several diseases, including Alzheimer's disease and various forms of amyloidosis. medscape.comwikipedia.org The presence of this compound in these deposits suggests that glycation may play a role in the formation and toxicity of amyloid fibrils. nih.gov The concentration of this compound found in FAP amyloid fibrils was significant, while it was not detected in control subjects. nih.gov This finding supports the hypothesis that protein glycation is an important factor in amyloid diseases. nih.gov
Yeast Models for Methylglyoxal Metabolism and Protein Glycation
The yeast Saccharomyces cerevisiae serves as an exceptional and relevant model organism for studying the in vivo effects of glycation by methylglyoxal (MG), a primary precursor to this compound. ulisboa.ptportlandpress.com Due to its high glycolytic flux, particularly when grown on D-glucose, yeast naturally produces significant levels of MG as a metabolic by-product. ulisboa.ptoup.com This intrinsic production allows researchers to study the endogenous formation of advanced glycation end-products (AGEs) and their physiological consequences in a eukaryotic cell, which shares conserved metabolic and cellular pathways with humans. ulisboa.ptportlandpress.com
The genetic tractability of S. cerevisiae is a key advantage. ulisboa.pt Scientists can create and utilize mutant strains, for instance, those with deletions in genes of the glyoxalase system—the primary pathway for MG detoxification. ulisboa.ptresearchgate.net By deleting GLO1, which encodes the critical enzyme glyoxalase I, researchers can induce higher intracellular MG levels, leading to increased protein glycation and allowing for the identification of specific protein targets and associated phenotypes. ulisboa.ptnih.gov Studies using such models have demonstrated that the glyoxalase pathway is crucial for preventing protein glycation. researchgate.net These investigations have successfully identified specific protein glycation targets, such as the glycolytic enzyme enolase and heat shock proteins, and have begun to unravel the cellular responses to glycation stress. oup.comnih.govunl.pt
Synthetic Approaches for this compound and its Derivatives
The chemical synthesis of this compound and its derivatives is fundamental for investigating the molecular-level impacts of this non-enzymatic post-translational modification. researchgate.net Synthetically produced this compound is essential as an analytical standard for quantification in biological samples and as a tool for constructing specifically modified peptides and proteins to probe its functional effects. researchgate.netresearchgate.net
Developing efficient synthetic routes to this compound has been a significant focus, enabling its use as a versatile building block for complex biological studies. researchgate.net An effective synthesis provides the necessary material to create tools for exploring the role of this AGE in various pathologies. researchgate.netresearchgate.net
To understand the precise effect of an this compound modification at a specific site within a protein, its incorporation into a peptide chain is required. researchgate.netresearchgate.net Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the premier method for this purpose. researchgate.netnih.gov This technique involves the stepwise addition of amino acids, whose α-amino groups are temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, to a growing peptide chain anchored to a solid resin. researchgate.netbachem.comembrapa.br
For this compound, a specialized Fmoc-protected building block is synthesized. researchgate.netresearchgate.net This derivative can then be coupled at a predetermined position during the automated or manual SPPS cycle. bachem.comnih.gov This powerful strategy has been used to create semisynthetic proteins, such as Hsp27 containing this compound at a specific residue, allowing for detailed functional assays that revealed how a single modification can impair chaperone activity. researchgate.net
For applications requiring the free, unmodified amino acid, such as for use as an analytical standard or in certain biochemical assays, a direct synthesis has been developed. researchgate.net A straightforward one-step synthesis of protecting-group-free this compound can be achieved by reacting (S)-arginine with a suitable precursor like malonaldehyde. researchgate.netwikipedia.org This method bypasses the multiple protection and deprotection steps common in more complex syntheses, enabling the efficient, large-scale preparation of this non-canonical amino acid. researchgate.net
Protein acetylation is a widespread post-translational modification, and its interplay with glycation is an emerging area of interest. To accurately identify and quantify acetylated forms of this compound in complex biological mixtures, the chemical synthesis of acetylated standards is necessary. mdpi.com These standards are prepared by acetylating the amino groups of synthesized this compound. They are indispensable for mass spectrometry-based proteomics, providing the reference needed to confidently identify acetylated this compound adducts in global proteomic analyses. mdpi.commtoz-biolabs.com
Organic Synthesis of this compound as a Universal Building Block
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for Site-Specific Incorporation
Proteomics and Mechanistic Investigations
Mass spectrometry-based proteomics is a cornerstone for investigating this compound in biological systems. biorxiv.orgmdpi.com These powerful techniques allow for the global identification and quantification of proteins modified by this compound and the precise mapping of modification sites. biorxiv.orgnih.gov For instance, quantitative bottom-up proteomics has been used on cells treated with methylglyoxal to identify a wide range of AGE-modified proteins, revealing significant enrichment in proteins related to phosphorylation and kinase activity. biorxiv.orgnih.gov
Mechanistic investigations leverage these proteomic findings and the tools from chemical synthesis to explore the functional consequences of the modification. researchgate.netbiorxiv.org By incorporating synthetic this compound into peptides and proteins using SPPS, researchers can directly test its impact. researchgate.netresearchgate.net Studies on human heat shock protein Hsp27 revealed that a single this compound modification at residue 188, while not affecting the secondary structure, perturbed the protein's oligomeric assembly and significantly impaired its chaperone function. researchgate.net Furthermore, mechanistic studies using peptide models have elucidated the chemical pathway of this compound formation from its precursor, tetrahydropyrimidine (THP), and revealed that nearby phosphorylated residues can promote its formation. biorxiv.orgnih.govbiorxiv.org These integrated approaches provide critical insights into how this compound accumulation can alter protein function and contribute to cellular pathology. researchgate.netbiorxiv.org
Quantitative Bottom-Up Proteomics
Quantitative bottom-up proteomics is a cornerstone technique for identifying and quantifying proteins modified by this compound in complex biological samples. researchgate.netacs.org This approach involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by mass spectrometry (MS). nih.govresearchgate.net
The typical workflow begins with the extraction of proteins from cells or tissues, followed by their digestion, commonly with trypsin. The resulting peptide mixture is then separated using liquid chromatography (LC) and introduced into a mass spectrometer for analysis (LC-MS/MS). researchgate.net This method allows for the identification of specific sites of this compound modification on proteins. wikipedia.org
Recent studies have utilized quantitative bottom-up proteomics to analyze cells treated with methylglyoxal (MGO), the precursor to this compound. wikipedia.org This has led to the identification of numerous proteins that are susceptible to this modification. Furthermore, this technique has been instrumental in revealing the interplay between glycation and other post-translational modifications. For instance, quantitative proteomics analysis has shown a significant overlap between proteins modified by this compound and those that are phosphorylated. wikipedia.orgmdpi.com This suggests a potential crosstalk between these two crucial cellular signaling mechanisms. wikipedia.orgmdpi.com
Table 1: Key Steps in Quantitative Bottom-Up Proteomics for this compound Analysis
| Step | Description | Purpose |
|---|---|---|
| Protein Extraction | Isolation of total protein from a biological sample (e.g., cells, tissues). | To obtain the complete set of proteins for analysis. |
| Proteolytic Digestion | Use of enzymes, typically trypsin, to cleave proteins into smaller peptides. | To generate peptides of a suitable size for mass spectrometry analysis. nih.gov |
| LC-MS/MS Analysis | Separation of peptides by liquid chromatography followed by mass analysis and fragmentation in a tandem mass spectrometer. | To identify peptide sequences and the presence of modifications like this compound. researchgate.net |
| Data Analysis | Searching mass spectra against protein databases to identify modified proteins and their specific modification sites. | To pinpoint which proteins are modified by this compound and where the modification occurs. |
| Quantification | Measuring the relative or absolute abundance of modified peptides across different samples. | To determine changes in the levels of this compound modification under various conditions. |
Peptide Mass Fingerprinting (MALDI-TOF-MS)
Peptide Mass Fingerprinting (PMF) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another powerful technique for identifying proteins modified by this compound. thieme-connect.denih.gov This method involves the enzymatic digestion of a protein, followed by the precise mass measurement of the resulting peptides. thieme-connect.de The collection of peptide masses serves as a unique "fingerprint" for that specific protein. thieme-connect.de
In the context of this compound research, PMF is used to identify specific proteins that have been glycated. plos.org After a protein of interest is separated, often by gel electrophoresis, it is digested with a protease like trypsin. The resulting peptide mixture is then analyzed by MALDI-TOF-MS. nih.gov The presence of this compound on a peptide will result in a characteristic mass shift in the spectrum, allowing for its detection. plos.org For example, studies on methylglyoxal-modified lysozyme (B549824) have successfully used MALDI-TOF-MS peptide mapping to detect argpyrimidine (B65418) attached to arginine residues. nih.gov This technique has also been applied to identify glycated proteins in various biological samples, such as identifying fibrinogen and immunoglobulins as targets of argpyrimidine modification in human plasma. plos.org
Molecular Modeling Studies of Interactions
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into the interactions between this compound and proteins at an atomic level. nih.govcaymanchem.com These computational methods are used to predict and analyze the binding modes of this compound to proteins and to understand how this modification alters protein structure and function. nih.govresearchgate.net
Molecular docking studies have been employed to investigate the interaction between this compound and the Receptor for Advanced Glycation End products (RAGE). researchgate.netresearchgate.net These studies can predict the binding affinity and identify the key amino acid residues involved in the interaction. researchgate.net For instance, one study noted that while no hydrogen bonds were formed, seven hydrophobic interactions were predicted between argpyrimidine and RAGE. researchgate.net
Furthermore, MD simulations have been used to study the impact of this compound modification on the structure and drug-binding properties of proteins like bovine serum albumin (BSA). nih.govresearchgate.net These simulations have shown that the modification of specific arginine residues to this compound can lead to conformational changes in the protein, resulting in shallower drug-binding pockets with reduced accessibility. nih.govresearchgate.net This has been demonstrated to decrease the binding affinity for drugs such as tolbutamide (B1681337) and ibuprofen. nih.govresearchgate.net
Gene Ontology Analysis of this compound-Modified Proteins
Gene Ontology (GO) analysis is a bioinformatic method used to categorize and understand the functional roles of large sets of proteins, such as those identified as being modified by this compound. This analysis helps to reveal common biological processes, molecular functions, and cellular components associated with the modified proteins, providing insights into the systemic effects of this glycation event.
A key study performing a quantitative bottom-up proteomics analysis of cells treated with methylglyoxal followed this with a GO analysis of the identified this compound-modified proteins. wikipedia.orgmdpi.com The results of this analysis revealed a significant enrichment for terms related to phosphorylation, such as "kinase activity" and "protein phosphorylation". wikipedia.orgmdpi.com This finding is particularly noteworthy as it suggests a significant interplay and potential crosstalk between cellular glycation and phosphorylation events, which was not observed for other arginine post-translational modifications. wikipedia.orgmdpi.com
Therapeutic and Inhibitory Research Strategies (Non-Clinical)
The detrimental effects associated with the formation of this compound have spurred research into strategies to inhibit its formation. These non-clinical research efforts focus on the use of various chemical agents and natural products to counteract the glycation process.
Use of Anti-Glycation Agents (e.g., Pyridoxamine, Pyrrolidine Dithiocarbamate)
Several synthetic compounds have been investigated for their ability to inhibit the formation of this compound and other AGEs.
Pyridoxamine , a vitamer of vitamin B6, has been identified as a potent inhibitor of AGE formation. researchgate.net It is believed to act through multiple mechanisms, including the scavenging of reactive carbonyl species like methylglyoxal, which are precursors to this compound. Studies have demonstrated that pyridoxamine suppresses the methylglyoxal-mediated formation of argpyrimidine. nih.gov In experiments with human lens epithelial cells, treatment with pyridoxamine was shown to prevent apoptosis by inhibiting the formation of argpyrimidine.
Pyrrolidine Dithiocarbamate (PDTC) is another compound that has been studied for its protective effects against glycation-induced damage. While it is also known as an inhibitor of the transcription factor NF-κB, research has shown its relevance in the context of this compound. In studies on human lens epithelial cells treated with methylglyoxal, the presence of PDTC prevented apoptosis. Although PDTC did not directly inhibit the formation of argpyrimidine in one study, it blocked the downstream signaling cascade initiated by the AGE, specifically the nuclear translocation of NF-κB. However, other reports suggest that PDTC's anti-apoptotic effect is linked to the inhibition of argpyrimidine formation. researchgate.net
Table 2: Investigated Anti-Glycation Agents for this compound Inhibition
| Agent | Proposed Mechanism of Action | Key Research Finding |
|---|---|---|
| Pyridoxamine | Scavenges reactive carbonyl species (e.g., methylglyoxal), chelates metal ions, and traps reactive oxygen species. | Suppresses the formation of this compound from methylglyoxal and prevents subsequent apoptosis in lens epithelial cells. nih.gov |
| Pyrrolidine Dithiocarbamate (PDTC) | Inhibits NF-κB activation, a key transcription factor in inflammatory responses triggered by AGEs. | Prevents apoptosis in cells exposed to methylglyoxal by blocking the nuclear translocation of NF-κB initiated by this compound. |
Exploration of Antiglycative Potential of Natural Products (e.g., Swertiamarin (B1682845), Silybin)
A growing area of research is the exploration of natural products for their ability to inhibit the formation of this compound.
Swertiamarin , a secoiridoid glycoside isolated from plants like Enicostema littorale, has demonstrated significant antiglycative potential. researchgate.net In studies using rat kidney epithelial cells, swertiamarin was shown to alleviate the levels of argpyrimidine in cells treated with methylglyoxal. researchgate.net This suggests that swertiamarin can reduce glycation-induced cellular damage by inhibiting the modification of arginine by MGO. plos.orgresearchgate.net Further research indicates that swertiamarin may have a better antiglycative potential than the commonly used drug metformin. researchgate.net
Silybin (B1146174) , a flavonolignan found in milk thistle (Silybum marianum), has also been identified as a potent inhibitor of AGE formation. Research has shown that silybin effectively reduces the formation of specific AGEs, including argpyrimidine. Molecular docking studies have provided insights into its mechanism, suggesting that silybin has a high affinity for binding to proteins like BSA, which may prevent the glycation process.
Strategies for Preventing this compound Formation
The formation of this compound, an advanced glycation end product (AGE) derived from the reaction of methylglyoxal (MGO) with arginine residues in proteins, is implicated in the pathology of various diseases. nih.govbiorxiv.org Consequently, significant research has focused on developing strategies to inhibit its formation. These strategies primarily revolve around scavenging the precursor MGO, inhibiting the glycation process itself, and utilizing the antioxidant properties of various compounds.
A primary and effective strategy to prevent the formation of this compound is to trap its precursor, methylglyoxal (MGO). A variety of natural and synthetic compounds have been identified as potent MGO scavengers.
Natural phenolic compounds, particularly flavonoids and phenolic acids, have demonstrated significant MGO-trapping capabilities. hep.com.cn For instance, quercetin (B1663063), a common dietary flavonoid, has been shown to be a powerful inhibitor of argpyrimidine formation by trapping MGO. researchgate.nettandfonline.com Studies have revealed that the C-6 and C-8 positions of the A ring in quercetin are the primary reactive sites for this trapping action, forming both mono-MGO and di-MGO adducts. tandfonline.com Similarly, metabolites of rutin, another dietary flavonoid, such as 3,4-dihydroxyphenylacetic acid (DHPAA) and 3,4-dihydroxytoluene (DHT), are effective inhibitors of argpyrimidine formation. researchgate.netnih.gov Other notable natural MGO trappers include:
Genistein: Can trap over 80% of MGO within 4 hours. hep.com.cn
Phloretin: Capable of trapping more than 80% of MGO within 10 minutes. hep.com.cn
Curcumin (B1669340): Effectively traps one molecule of MGO. acs.org
Luteolin, (-)-epigallocatechin-3-gallate (EGCG), and various herbal extracts have also shown significant inhibitory effects on AGE formation, partly through MGO trapping. hep.com.cnnih.gov
The structural characteristics of these phenolic compounds, such as the number and position of hydroxyl groups on the aromatic ring, play a crucial role in their MGO-trapping efficiency. hep.com.cnnih.gov For example, benzenetriols are more effective at trapping MGO than mono- and di-hydroxyl benzene (B151609) compounds. hep.com.cn
Synthetic compounds like aminoguanidine (B1677879) act as nucleophilic traps for dicarbonyl compounds, including MGO, thereby preventing their reaction with proteins. rejuvenateface.co.uk
Another key strategy involves the use of compounds that can inhibit the glycation process, often through their antioxidant properties. Antioxidants can interfere with the formation of AGEs by scavenging reactive oxygen species (ROS) that are generated during glycation and can accelerate the process. mst.edu
Pyridoxamine , a form of vitamin B6, is a well-documented inhibitor of AGE formation, including argpyrimidine. nih.govmst.edu It is believed to act by scavenging free radicals and inhibiting the post-Amadori-product steps of the Maillard reaction. mst.edu Its presence has been shown to prevent apoptosis in human lens epithelial cells by inhibiting argpyrimidine formation. nih.govmst.edu
A wide array of natural antioxidants have been investigated for their anti-glycation properties:
Polyphenols: Compounds like resveratrol, gallic acid, catechin, and apigenin (B1666066) inhibit MGO-induced glycation and protein aggregation by scavenging free radicals and trapping MGO. researchgate.net Resveratrol and gallic acid, in particular, have shown high inhibition rates on argpyrimidine formation. researchgate.net
Acteoside and Isoacteoside: These phenylethanoid glycosides, along with their constituents caffeic acid and 3,4-dihydroxyphenylethanol, can attenuate the formation of argpyrimidine. d-nb.info
Vitamins: Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) possess antiglycating effects. mst.edufrontiersin.org
Peptides: Certain bioactive peptides, such as carnosine and glutathione, can prevent glycation. frontiersin.org Carnosine is a naturally occurring dipeptide that has demonstrated anti-glycation properties. rejuvenateface.co.uk
The following interactive table summarizes the inhibitory effects of various compounds on the formation of argpyrimidine and other AGEs.
| Compound | Category | Mechanism of Action | Notable Findings | Reference(s) |
| Quercetin | Flavonoid | Traps MGO | C-6 and C-8 positions of the A ring are major reactive sites. | researchgate.nettandfonline.com |
| Rutin Metabolites (DHPAA, DHT) | Flavonoid Metabolites | Inhibit nonoxidative protein glycation. | As effective as aminoguanidine in inhibiting histone H1 glycation. | researchgate.netnih.gov |
| Genistein | Isoflavone | Traps MGO | Traps over 80% of MGO in 4 hours. | hep.com.cn |
| Phloretin | Dihydrochalcone | Traps MGO | Traps over 80% of MGO in 10 minutes. | hep.com.cn |
| Curcumin | Curcuminoid | Traps MGO | One molecule of curcumin traps one molecule of MGO. | acs.org |
| Resveratrol | Stilbenoid | Scavenges free radicals, traps MGO. | High inhibition rate on argpyrimidine formation. | researchgate.net |
| Gallic Acid | Phenolic Acid | Scavenges free radicals, traps MGO. | High inhibition rate on argpyrimidine formation. | researchgate.net |
| Pyridoxamine | Vitamin B6 Analog | AGE inhibitor, free-radical scavenger. | Prevents apoptosis in lens epithelial cells by inhibiting argpyrimidine formation. | nih.govmst.edu |
| Aminoguanidine | Synthetic Compound | Nucleophilic trap for dicarbonyls. | Inhibits AGE formation by reacting with reactive carbonyl intermediates. | rejuvenateface.co.uk |
| Acteoside | Phenylethanoid Glycoside | Attenuates argpyrimidine formation. | Effective in vitro at attenuating argpyrimidine formation. | d-nb.info |
| Carnosine | Dipeptide | Anti-glycation, antioxidant. | Inhibits AGE formation by binding to carbonyl groups. | rejuvenateface.co.uk |
Q & A
Basic Research: What analytical methods are most effective for detecting (S)-Argpyrimidine in glycated proteins?
Methodological Answer:
this compound, a methylglyoxal-derived advanced glycation end-product (AGE), is typically identified using tandem mass spectrometry (MS/MS) with enzymatic digestion protocols. For example, sequential digestion with endoproteinase Glu-C and trypsin is critical to generate peptides amenable to sequencing, as larger tryptic peptides resist fragmentation due to arginine modifications . Comparative analysis of native vs. modified protein spectra (e.g., via full-scan MS) helps isolate unique ions corresponding to this compound adducts. Source voltage and collision energy adjustments are essential to characterize dehydration/decarboxylation products of tetrahydropyrimidine and hydroimidazolone derivatives .
Basic Research: What role does this compound play in diabetes-associated pathologies?
Methodological Answer:
this compound accumulates in hyperglycemic conditions, contributing to diabetic complications like nephropathy and retinopathy. Researchers should use in vitro glycation models (e.g., incubating RNase with methylglyoxal under physiological conditions) to simulate AGE formation . For in vivo studies, diabetic rodent models with controlled glycemic levels are paired with immunohistochemistry or LC-MS/MS to quantify this compound in tissues. Correlation analyses with clinical markers (e.g., HbA1c) are recommended to establish pathological relevance .
Advanced Research: How can experimental designs address contradictions in reported modification sites of this compound?
Methodological Answer:
Discrepancies in modification sites (e.g., Arg-39 vs. Arg-85 in RNase ) arise from differences in digestion protocols or analytical sensitivity. To resolve these:
- Use multiple proteases (e.g., Glu-C, trypsin, chymotrypsin) to improve peptide coverage.
- Apply high-resolution MS (Orbitrap or Q-TOF) for precise mass accuracy.
- Validate findings with synthetic peptide standards containing this compound.
- Perform statistical robustness checks (e.g., bootstrap analysis) to assess site-assignment confidence . Cross-referencing with structural databases (e.g., UniMod) enhances reproducibility .
Advanced Research: What strategies optimize the synthesis of this compound for mechanistic studies?
Methodological Answer:
Controlled synthesis requires:
- pH and temperature regulation : Methylglyoxal and arginine reactions are optimized at pH 7.4 and 37°C to mimic physiological conditions .
- Purification via HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate this compound from dihydroxyimidazolidine byproducts.
- Characterization by NMR and MS : H-NMR confirms stereochemistry, while MS/MS validates molecular integrity .
- Stability testing : Assess degradation under varying storage conditions (e.g., -80°C vs. lyophilization) to ensure batch consistency.
Advanced Research: How should researchers handle data contradictions between in vitro and in vivo this compound accumulation rates?
Methodological Answer:
In vitro models often overestimate accumulation due to simplified systems lacking detoxification pathways (e.g., glyoxalase-1). To reconcile discrepancies:
- Incorporate metabolic inhibitors : Use glyoxalase-1 inhibitors (e.g., S-p-bromobenzylglutathione) in cell cultures to mimic in vivo enzyme activity .
- Dynamic modeling : Apply pharmacokinetic/pharmacodynamic (PK/PD) models to account for renal clearance rates in vivo.
- Longitudinal sampling : Collect serial biopsies or plasma samples in animal studies to track temporal changes .
Advanced Research: What frameworks guide hypothesis formulation for this compound’s role in aging research?
Methodological Answer:
Use the PICO framework to structure hypotheses:
- Population : Aging murine models or human tissue banks.
- Intervention : Dietary/ pharmacological AGE inhibitors (e.g., aminoguanidine).
- Comparison : AGE-free controls.
- Outcome : Quantify this compound via MS and correlate with senescence markers (e.g., p16) .
The FINER criteria (Feasible, Novel, Ethical, Relevant) ensure hypotheses address gaps in AGE-aging causality while adhering to ethical guidelines .
Advanced Research: How can interdisciplinary approaches improve this compound quantification in complex matrices?
Methodological Answer:
- Proteomics : Couple immunoprecipitation (anti-AGE antibodies) with MS for targeted quantification .
- Metabolomics : Integrate C-labeled methylglyoxal tracers to distinguish endogenous vs. exogenous this compound .
- Computational tools : Use machine learning (e.g., Skyline) to automate spectral matching and reduce false positives .
Data Availability Note : Researchers must adhere to GDPR and Institutional Review Board guidelines when sharing clinical data. De-identification protocols (e.g., k-anonymity) balance open science and patient privacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
